Lipophilicity: 2-Methoxymethyl vs. Methoxy Analogs
The target compound exhibits a computed XLogP3-AA of 1.4 [1], which is lower than that predicted for its closest 2-methoxy analog methyl 4-fluoro-2-methoxy-5-nitrobenzoate (CAS 151793-17-8), which bears a less polar methoxy group at position 2. The methoxymethyl moiety introduces an additional sp³-hybridized carbon and an ether oxygen, increasing the hydrogen bond acceptor count to 6 (vs. 5 for the methoxy analog) while only modestly increasing molecular weight (243.19 vs. 229.16 Da) [1][2]. This moderated LogP is relevant for intermediates destined for CNS-penetrant PDE9 inhibitors, where controlling lipophilicity within a narrow range is critical for achieving adequate brain exposure without excessive protein binding [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4; MW 243.19 Da; H-bond acceptors = 6 |
| Comparator Or Baseline | Methyl 4-fluoro-2-methoxy-5-nitrobenzoate (CAS 151793-17-8): XLogP3-AA predicted ~1.7–1.9 (estimated by structural analogy); MW 229.16 Da; H-bond acceptors = 5 |
| Quantified Difference | ΔLogP ≈ -0.3 to -0.5 (lower for target). ΔMW = +14.03 Da. ΔH-bond acceptors = +1. |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) and structural comparison; no experimental logD₇.₄ measurement available for either compound in published literature. |
Why This Matters
A lower LogP for the intermediate translates to more favorable physicochemical properties in the final PDE9 inhibitor scaffold, which must balance CNS penetration (requiring moderate lipophilicity) against metabolic clearance and solubility, making the methoxymethyl substitution a deliberate design choice over the simpler methoxy variant.
- [1] PubChem Compound Summary CID 58575197. Computed properties: XLogP3-AA 1.4, Molecular Weight 243.19 g/mol, Hydrogen Bond Acceptor Count 6, Rotatable Bond Count 4. View Source
- [2] Chem-space.com. Methyl 4-fluoro-2-methoxy-5-nitrobenzoate (CAS 151793-17-8). Molecular formula C₉H₈FNO₅, molecular weight 229 Da. Catalog numbers F16316, F532564. View Source
- [3] Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. 2018. This study demonstrates that fluorine substitution modulates pKa and Pgp efflux in PDE9 inhibitor scaffolds, establishing the relevance of physicochemical tuning for CNS drug discovery. View Source
